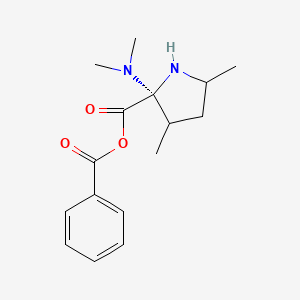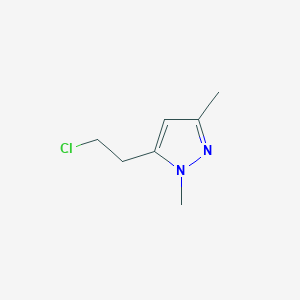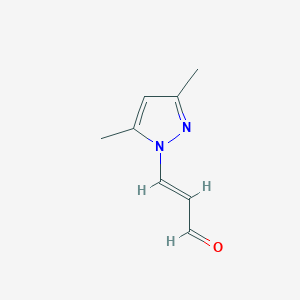
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of anhydrides This compound is characterized by the presence of a benzoic acid moiety and a pyrrolidine ring, which are linked through an anhydride bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride typically involves the reaction of benzoic acid derivatives with pyrrolidine derivatives under specific conditions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the alcohol to form the desired anhydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride into alcohols or amines.
Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines and alcohols . This process is facilitated by the formation of reactive intermediates, such as O-acylisourea, which enhance the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride include:
Benzoic anhydride: Used primarily as a benzoylating agent in industrial chemical synthesis.
Benzoic propanoic anhydride: Known for its applications in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines a benzoic acid moiety with a pyrrolidine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
benzoyl (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-11-10-12(2)17-16(11,18(3)4)15(20)21-14(19)13-8-6-5-7-9-13/h5-9,11-12,17H,10H2,1-4H3/t11?,12?,16-/m1/s1 |
Clave InChI |
MCPJKKBODUIJKL-ZEPSKSRBSA-N |
SMILES isomérico |
CC1CC(N[C@@]1(C(=O)OC(=O)C2=CC=CC=C2)N(C)C)C |
SMILES canónico |
CC1CC(NC1(C(=O)OC(=O)C2=CC=CC=C2)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)

![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)

![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)




copper](/img/structure/B12886671.png)
